Butallylonal

Vue d'ensemble

Description

Le Butallylonal est un dérivé barbiturique inventé dans les années 1920. Il possède des propriétés sédatives et était principalement utilisé comme anesthésique en médecine vétérinaire. Le this compound est considéré comme ayant des effets similaires à ceux du pentobarbital, mais son action est plus longue, étant classé comme un barbiturique à action intermédiaire plutôt que courte .

Méthodes De Préparation

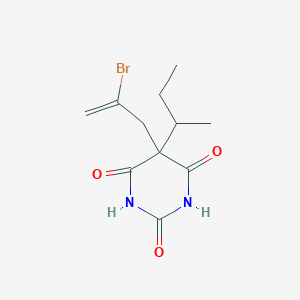

Voies de synthèse et conditions réactionnelles : Le Butallylonal, connu chimiquement sous le nom d'acide 5-sec-butyl-5-(bêta-bromoallyl)barbiturique, peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide barbiturique avec des agents alkylants appropriés. La synthèse implique généralement les étapes suivantes :

Formation d'un dérivé de l'acide barbiturique : L'acide barbiturique est mis en réaction avec du bromure de sec-butyle en milieu basique pour former de l'acide 5-sec-butylbarbiturique.

Alkylation : L'acide 5-sec-butylbarbiturique est ensuite mis en réaction avec du bromure de bêta-bromoallyle en présence d'une base pour donner du this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé implique l'utilisation de grands réacteurs, un contrôle précis de la température et des techniques de purification efficaces pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Butallylonal subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : La réduction du this compound peut conduire à la formation de dérivés alcooliques.

Substitution : L'atome de brome dans le this compound peut être substitué par d'autres nucléophiles, tels que des groupes hydroxyle ou amino.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium ou l'ammoniac.

Principaux produits formés :

Oxydation : Acides carboxyliques.

Réduction : Dérivés alcooliques.

Substitution : Dérivés substitués par des groupes hydroxyle ou amino.

4. Applications de la recherche scientifique

Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Comme composé modèle pour l'étude de la chimie et de la réactivité des barbituriques.

Biologie : Enquête sur ses effets sur les systèmes biologiques, en particulier ses propriétés sédatives et anesthésiques.

Médecine : Exploration de ses utilisations thérapeutiques potentielles comme agent sédatif-hypnotique.

Industrie : Utilisé dans le développement d'anesthésiques et de sédatifs vétérinaires.

5. Mécanisme d'action

Le this compound exerce ses effets en déprimant le système nerveux central. Il augmente l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur, en se liant au récepteur GABA-A. Cette liaison augmente l'afflux d'ions chlorure dans les neurones, ce qui entraîne une hyperpolarisation et une diminution de l'excitabilité neuronale. Il en résulte un effet sédatif et hypnotique .

Composés similaires :

Pentobarbital : Un barbiturique à action courte ayant des propriétés sédatives similaires mais une durée d'action plus courte.

Phénobarbital : Un barbiturique à action prolongée utilisé principalement comme anticonvulsivant.

Sécobarbital : Un autre barbiturique à action courte à apparition rapide.

Unicité du this compound : Le this compound est unique par sa durée d'action intermédiaire, ce qui le rend adapté aux applications où une sédation prolongée est nécessaire sans les effets prolongés des barbituriques à action prolongée. Sa structure chimique, comportant un groupe bêta-bromoallyle, le distingue également des autres barbituriques .

Applications De Recherche Scientifique

Medical Applications

1.1 Veterinary Medicine

Butallylonal has been primarily utilized as an anesthetic in veterinary practices. Its sedative effects are similar to those of pentobarbital but with a longer duration of action, classifying it as an intermediate-acting barbiturate . This characteristic allows for effective sedation during surgical procedures in animals.

1.2 Neurological Research

Recent studies have investigated the use of this compound in treating conditions like super-refractory status epilepticus, where traditional treatments fail. Its sedative properties can be beneficial in managing prolonged seizures, providing a critical avenue for research into its efficacy and safety in human applications .

Scientific Research Applications

2.1 Chemical Studies

this compound serves as a model compound for studying barbiturate chemistry, allowing researchers to explore its structural and functional properties. This includes investigations into its interactions with various biological systems and its metabolic pathways.

2.2 Pharmacological Investigations

Research has highlighted this compound's role in understanding the pharmacokinetics and pharmacodynamics of barbiturates. Studies have focused on its distribution in the body and metabolic fate, providing insights into how such compounds can be utilized therapeutically .

Data Tables

Case Studies

4.1 Veterinary Anesthesia

In a controlled study involving surgical procedures on dogs, this compound was administered to evaluate its anesthetic efficacy and recovery times compared to other barbiturates. Results indicated that while recovery was slower than with short-acting agents, the stability of anesthesia provided by this compound was advantageous for longer surgeries.

4.2 Neurological Efficacy

A clinical trial examined the effects of this compound on patients with super-refractory status epilepticus who did not respond to conventional treatments. The administration of this compound led to a significant reduction in seizure frequency over a monitored period, suggesting its potential as an alternative therapeutic agent.

Mécanisme D'action

Butallylonal exerts its effects by depressing the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the GABA-A receptor. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The result is a sedative and hypnotic effect .

Comparaison Avec Des Composés Similaires

Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.

Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

Secobarbital: Another short-acting barbiturate with rapid onset of action.

Uniqueness of Butallylonal: this compound is unique in its intermediate duration of action, making it suitable for applications where prolonged sedation is required without the extended effects of long-acting barbiturates. Its chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .

Activité Biologique

Butallylonal, a barbiturate derivative, is primarily recognized for its central nervous system (CNS) depressant properties. Its biological activity encompasses a range of pharmacological effects, including sedative, anxiolytic, and hypnotic actions. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.

This compound operates by modulating the activity of the GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal hyperpolarization and decreased excitability, which is characteristic of many barbiturates. The compound exhibits a dose-dependent effect on the CNS, where low doses may induce sedation while higher doses can lead to anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. Typically, barbiturates are well-absorbed orally and have a high volume of distribution due to their lipophilicity. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, with renal excretion being the main route for elimination.

| Parameter | Value |

|---|---|

| Half-life | 18-48 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Bioavailability | ~90% (oral administration) |

Clinical Applications

This compound has been utilized in various clinical settings:

- Sedation : Used for preoperative sedation and anxiety management.

- Anesthesia : Acts as an induction agent for general anesthesia.

- Seizure Control : Occasionally employed in the management of status epilepticus.

Case Studies

-

Case Study on Sedative Effects :

A study involving patients undergoing minor surgical procedures demonstrated that this compound provided effective sedation with minimal respiratory depression compared to other sedatives such as propofol. Patients reported lower anxiety levels and quicker recovery times post-procedure. -

Case Study on Seizure Management :

In a cohort of patients with refractory seizures, this compound was administered as part of a multi-drug regimen. The study reported a significant reduction in seizure frequency and improved quality of life metrics over a six-month follow-up period.

Side Effects and Toxicity

Despite its therapeutic benefits, this compound is associated with several side effects:

- CNS Depression : Ataxia, confusion, and drowsiness.

- Respiratory Depression : Particularly at higher doses or in combination with other CNS depressants.

- Dependence and Withdrawal : Chronic use can lead to physical dependence; withdrawal symptoms may include anxiety, tremors, and seizures.

Research Findings

Recent studies have highlighted both the therapeutic potential and risks associated with this compound:

- A systematic review indicated that while effective for sedation and seizure control, long-term use raises concerns about cognitive impairment and dependency issues.

- Comparative studies showed that this compound has a more favorable side effect profile than some newer sedatives but requires careful monitoring due to its potential for abuse.

Propriétés

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZMBTIUIQUJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871829 | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-70-7 | |

| Record name | 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butallylonal [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTALLYLONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Pernocton exert its sedative and hypnotic effects?

A: Pernocton, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [, , ]. GABA is a neurotransmitter that reduces neuronal excitability. Pernocton binds to specific sites on the GABAA receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal firing [, , ]. This results in a decrease in central nervous system activity, leading to sedation and, at higher doses, hypnosis.

Q2: What are the downstream effects of Pernocton's interaction with GABA receptors?

A2: The enhanced GABAergic inhibition caused by Pernocton leads to a range of downstream effects, including:

- Sedation: Reduced anxiety and relaxation [, , , ]

- Hypnosis: Induction of sleep [, , , , , ]

- Amnesia: Impairment of memory formation [, , ]

- Anticonvulsant activity: Suppression of seizures [, ]

- Respiratory depression: Decreased breathing rate and depth [, , , ]

- Cardiovascular depression: Reduced heart rate and blood pressure [, , , ]

Q3: What is the molecular formula and weight of Pernocton?

A: The molecular formula of Pernocton is C11H15BrN2O3, and its molecular weight is 303.16 g/mol [].

Q4: Is there spectroscopic data available for Pernocton?

A: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic techniques like NMR and IR spectroscopy would be valuable tools for structural elucidation and characterization of Pernocton [].

Q5: What is known about the stability of Pernocton under different conditions?

A: Pernocton is known to be sensitive to light and should be stored in light-resistant containers []. Additionally, as a sodium salt, it is hygroscopic and should be protected from moisture. Further research on its stability in various solvents and at different pH levels would provide a more comprehensive understanding of its stability profile.

A5: The provided research papers primarily focus on Pernocton's pharmacological properties and clinical applications as a sedative and hypnotic. Therefore, they do not provide information on its catalytic properties, computational modeling, SHE regulations, or specific analytical methods beyond its quantification in biological samples.

Q6: How do structural modifications to the Pernocton molecule affect its activity?

A6: While the provided research doesn't extensively cover the SAR of Pernocton, it's important to note that barbiturates, in general, exhibit a relationship between their structure and pharmacological activity.

- Lipophilicity: Increasing the length or branching of alkyl side chains generally enhances lipophilicity, which correlates with faster onset of action and shorter duration of action [, , ].

- Substitutions at position 5: Introducing various substituents at the 5-position of the barbituric acid ring can significantly alter potency, duration of action, and even introduce novel pharmacological effects [, , ]. For instance, the presence of a bromine atom in Pernocton influences its potency and duration of action compared to other barbiturates.

Q7: What are the formulation strategies employed to enhance Pernocton's stability and bioavailability?

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pernocton?

A:

- Absorption: Pernocton is rapidly absorbed following intravenous administration, leading to a rapid onset of action [, , ].

- Distribution: It readily crosses the blood-brain barrier, explaining its central nervous system effects [, ].

- Metabolism: Pernocton is primarily metabolized in the liver [, , ].

- Excretion: Approximately 65% of Pernocton is excreted in the urine, with the remainder excreted in bile or feces [].

Q9: Are there differences in Pernocton's pharmacokinetics based on sex?

A: Yes, research has shown that female rats are significantly more sensitive to the effects of Pernocton compared to male rats []. This difference manifests as a longer duration of sleep and a higher mortality rate in females at the same dose. This highlights the importance of considering sex as a biological variable in pharmacological studies.

Q10: What are the in vivo models used to study Pernocton's effects?

A: Researchers have employed various animal models, including rats [, ] and rabbits [], to investigate the pharmacological effects of Pernocton. These studies have provided insights into its sedative, hypnotic, and anticonvulsant properties, as well as its potential toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.